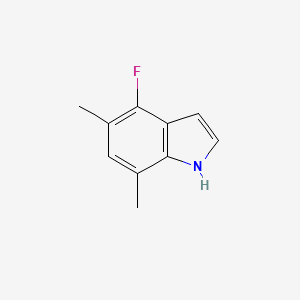

4-fluoro-5,7-dimethyl-1H-indole

Description

Significance of Indole (B1671886) Core in Organic Chemistry and Chemical Biology

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in organic chemistry and chemical biology. novapublishers.comnih.govfiveable.me This structural motif is present in a wide variety of natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin. fiveable.mevedantu.com Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions allow indole-containing molecules to bind to a diverse range of biological targets, such as enzymes and receptors. fiveable.me This versatility has made the indole core a frequent target for synthetic chemists, who continue to develop new methods for its construction and functionalization. novapublishers.comsafrole.com

Role of Fluorine Substitution in Modulating Electronic and Steric Properties of Indoles

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. researchgate.netnih.gov In the context of the indole ring, fluorine substitution can significantly impact the molecule's electronics. As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which can lower the pKa of nearby functional groups. nih.gov This modulation of acidity and basicity can influence a molecule's pharmacokinetic profile. nih.gov Furthermore, the small steric footprint of fluorine allows it to act as a bioisostere for a hydrogen atom, while its presence can block metabolic pathways, thereby enhancing the metabolic stability and bioavailability of a drug candidate. researchgate.net Specifically, fluorination of the indole ring has been shown to influence the molecule's reactivity and has been explored in the development of various biologically active compounds. researchgate.net

Overview of Research Approaches for Novel Indole Derivatives

The synthesis of novel indole derivatives is a dynamic area of research, with numerous methods being developed and refined. novapublishers.comresearchgate.net Classical methods such as the Fischer and Leimgruber-Batcho indole syntheses remain widely used, often with modern modifications to improve yields and expand substrate scope. safrole.comjournalijar.com More contemporary approaches focus on the use of transition-metal catalysis and green chemistry principles to achieve more efficient and environmentally benign syntheses. acs.orgresearchgate.net Research into the functionalization of the indole core often involves electrophilic substitution reactions, which typically occur at the C3 position due to the electron-rich nature of the pyrrole ring. wikipedia.orgquora.com Computational methods, such as Density Functional Theory (DFT), are also increasingly employed to predict the properties and reactivity of new indole derivatives, guiding synthetic efforts. researchgate.net

Scope of the Academic Research on 4-Fluoro-5,7-dimethyl-1H-indole

Currently, dedicated academic research focusing specifically on this compound appears to be limited, with no extensive studies published in the mainstream scientific literature. Its existence is noted in chemical supplier catalogs, indicating its availability for research purposes. The scientific interest in this particular molecule would stem from the combined effects of its specific substitution pattern. The 4-fluoro substituent is expected to significantly alter the electronic properties of the benzene portion of the indole ring. The 5- and 7-methyl groups would increase lipophilicity and introduce steric bulk, potentially influencing its interaction with biological targets. Research on this compound would likely involve its synthesis, characterization of its physicochemical properties, and exploration of its potential as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-5,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-6-5-7(2)10-8(9(6)11)3-4-12-10/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPXPUYTDGUVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304652 | |

| Record name | 4-Fluoro-5,7-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190320-77-4 | |

| Record name | 4-Fluoro-5,7-dimethyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-5,7-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 4 Fluoro 5,7 Dimethyl 1h Indole Derivatives

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a cornerstone of indole (B1671886) chemistry. The reactivity and regioselectivity of this reaction are heavily influenced by the substituents on the indole core.

Regioselectivity on the Indole Ring (e.g., C-3, C-6, C-7 positions)

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack. Generally, the C-3 position of the pyrrole (B145914) ring is the most nucleophilic and kinetically favored site for electrophilic substitution. stackexchange.com This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate cation (the arenium ion) without disrupting the aromaticity of the benzenoid ring. stackexchange.com

For 4-substituted indoles, two primary sites compete for electrophilic attack: the C-3 position and the C-5 position. nih.govbeilstein-journals.org In the case of 4-fluoro-5,7-dimethyl-1H-indole, the scenario is complex. The C-7 position is blocked by a methyl group. The C-5 position is also substituted with a methyl group. Therefore, the likely positions for electrophilic attack are C-3 and C-6. The C-2 position is generally less favored due to less effective stabilization of the cationic intermediate. stackexchange.com While C-3 remains a highly probable site, the electronic environment of the benzene (B151609) ring, as influenced by the substituents, will determine the reactivity at the C-6 position.

| Position | Predicted Reactivity | Rationale | Supporting Evidence |

|---|---|---|---|

| C-3 | High | Most nucleophilic position on the indole ring; stabilization of the intermediate by the nitrogen lone pair. | stackexchange.comnih.gov |

| C-6 | Moderate to Low | Activated by the C-5 and C-7 methyl groups (ortho/para directing) but potentially deactivated by the C-4 fluoro group. Competition with the more reactive C-3 position. | nih.gov |

| C-2 | Low | Electrophilic attack at C-2 leads to a less stable intermediate compared to C-3 attack. | stackexchange.com |

| C-5, C-7 | Blocked | Positions are substituted with methyl groups. | N/A |

Influence of Fluoro and Methyl Substituents on Reactivity

The substituents on the this compound ring exert significant electronic effects that modulate its reactivity.

Methyl Groups (C-5 and C-7): The methyl groups at the C-5 and C-7 positions are electron-donating groups through hyperconjugation and a weak inductive effect. They activate the benzene ring, directing incoming electrophiles to the ortho and para positions. In this molecule, the C-5 methyl group activates the C-6 position (ortho), while the C-7 methyl group also activates the C-6 position (ortho).

The combined influence of these substituents results in a complex reactivity profile. The strong activation of the pyrrole ring generally ensures that C-3 remains the primary site for many electrophilic reactions. stackexchange.com However, the deactivating effect of the C-4 fluoro group on the benzene ring is counteracted by the activating C-5 and C-7 methyl groups. This electronic push-pull system makes the C-6 position a potential, albeit likely secondary, site for substitution, depending on the reaction conditions and the nature of the electrophile.

C-H Functionalization Reactions

Direct C-H functionalization has become a powerful tool for modifying complex molecules like indoles, offering more atom-economical routes than traditional methods.

Directed C-H Activation at Specific Indole Positions

Transition-metal-catalyzed C-H activation, often guided by a directing group, enables the functionalization of otherwise unreactive C-H bonds. nih.govacs.org For derivatives of this compound, this strategy could be employed to target specific positions.

C-2 Functionalization: While inherently less reactive in EAS, the C-2 position can be targeted using specific directing groups attached to the indole nitrogen (N1). For instance, a picolinamide (B142947) or related bidentate directing group can chelate to a transition metal (e.g., Palladium, Rhodium, Ruthenium), positioning the catalyst to activate the C-2 C-H bond for arylation, alkylation, or other coupling reactions. mdpi.com

C-4 Functionalization: The functionalization of the C-4 position is challenging but highly valuable. nih.gov Strategies often involve installing a directing group at the C-3 position. For example, an aldehyde or ketone at C-3 can direct a ruthenium catalyst to functionalize the C-4 position. acs.org Given that the C-4 position is already substituted with fluorine in the target molecule, this specific approach would not be applicable for further substitution at C-4 but illustrates the principle of directed activation on the indole scaffold.

C-7 Functionalization: The C-7 position can also be targeted with a directing group on the indole nitrogen. However, in this compound, this position is blocked by a methyl group.

| Target Position | Directing Group (DG) Position | Example DG | Catalyst System (Example) | Applicability to Target Molecule |

|---|---|---|---|---|

| C-2 | N-1 | Picolinamide, Pyridyl | Pd(OAc)₂, RuCl₂(p-cymene)₂ | Applicable |

| C-4 | C-3 | Aldehyde, Ketone | Ru catalyst | Not applicable (position is fluorinated) |

| C-7 | N-1 | Picolinamide | Pd(OAc)₂ | Not applicable (position is methylated) |

Oxidative Functionalizations

Oxidative functionalization reactions, often proceeding through C-H activation, allow for the formation of new C-C and C-heteroatom bonds. For instance, rhodium-catalyzed oxidative annulation of 2-arylindoles with alkynes or alkenes can construct fused polycyclic systems. nih.gov In the context of this compound, if a suitable aryl or vinyl group were present at a position like C-2 or C-3, it could participate in such oxidative cyclizations. Furthermore, palladium-catalyzed oxidative C-H/C-H cross-coupling is a prominent method for arylating indoles, typically at the C-2 or C-3 positions. nih.gov

Nucleophilic Reactions and Annulation

While the indole ring is electron-rich and primarily undergoes electrophilic reactions, certain derivatives can participate in nucleophilic substitutions, especially when a good leaving group is present. The synthesis of 3-halogenated indoles, for example, provides a substrate for subsequent nucleophilic substitution or cross-coupling reactions. mdpi.com

For this compound, a nucleophilic aromatic substitution (SNAr) reaction targeting the fluorine atom is unlikely under standard conditions, as the ring is not sufficiently activated by strong electron-withdrawing groups in the ortho and para positions.

Annulation reactions, which build a new ring onto the indole framework, are of great synthetic importance. Intramolecular SEAr-based cyclizations of 4-substituted indoles can lead to either 3,4-fused or 4,5-fused ring systems. nih.govbeilstein-journals.org The regioselectivity of these cyclizations is heavily dependent on the nature of the tethered electrophile and the electronic properties of the indole. An electron-withdrawing protecting group on the indole nitrogen, for instance, can decrease the nucleophilicity of the C-3 position, potentially favoring cyclization at C-5. nih.gov For this compound, a tether at the C-3 position could potentially engage in an annulation reaction at the C-2 position, while a tether at the N-1 position could be designed to react at C-2 or C-7 (though C-7 is blocked).

Reactions Involving Indole Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indole ring is a key site for functionalization, influencing the electronic properties and biological activity of the resulting derivatives.

N-Alkylation: The N-alkylation of indoles is a fundamental transformation in organic synthesis. rsc.org Classical methods often employ a strong base like sodium hydride in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to deprotonate the indole nitrogen, followed by the addition of an alkyl halide. rsc.org This approach generally provides high yields and selectivity for N-alkylation over C-alkylation. rsc.org Alternative methods, such as the Mitsunobu reaction, offer a milder approach to N-alkylation. researchgate.net For instance, a comparative study on the N-alkylation of 1H-indole and 9H-carbazole derivatives with various alcohols utilized classic Mitsunobu conditions (DEAD/PPh3), as well as other reagent systems like azodicarboxamides with PBu3 or phosphorane derivatives. researchgate.net

N-Acylation: The N-acylation of indoles introduces an acyl group onto the nitrogen atom, a common motif in many pharmaceutical compounds. nih.gov While acylation can sometimes occur at the C3 position due to the electron-rich nature of the pyrrole ring, selective N-acylation is achievable under specific conditions. nih.gov A chemoselective N-acylation method using stable thioesters as the acyl source has been developed. nih.govd-nb.info This reaction proceeds efficiently in the presence of cesium carbonate (Cs2CO3) in xylene at elevated temperatures. nih.govd-nb.info The proposed mechanism involves the base-promoted deprotonation of the indole, followed by nucleophilic substitution with the thioester. d-nb.info This method has been shown to tolerate a variety of functional groups on the indole ring. d-nb.info

| Reaction Type | Reagents and Conditions | Key Findings | Reference |

| N-Alkylation | NaH, Alkyl Halide, DMF/THF | High yield and selectivity for N-alkylation. | rsc.org |

| N-Alkylation | Alcohols, DEAD/PPh3 (Mitsunobu) | Milder conditions for N-alkylation. | researchgate.net |

| N-Acylation | Thioesters, Cs2CO3, Xylene, 140°C | Chemoselective N-acylation with good functional group tolerance. | nih.govd-nb.info |

Addition and Cycloaddition Reactions

The indole nucleus, particularly the C2-C3 double bond, can participate in addition and cycloaddition reactions, leading to the formation of more complex polycyclic systems.

The Diels-Alder reaction, a powerful tool in organic synthesis for constructing six-membered rings, involves the reaction of a conjugated diene with a dienophile. masterorganicchemistry.comyoutube.com The indole ring itself is not a typical diene for a [4+2] cycloaddition. However, derivatives of this compound can be designed to incorporate a diene functionality, or they can act as dienophiles under certain conditions. The reactivity in Diels-Alder reactions is influenced by the electronic nature of both the diene and the dienophile. masterorganicchemistry.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com

Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are particularly useful for the efficient construction of complex, multi-ring systems. masterorganicchemistry.com The feasibility and outcome of such reactions depend on the length and nature of the tether connecting the diene and dienophile. masterorganicchemistry.com

Functional Group Interconversions on the Indole Core

The substituents on the this compound core can be further modified through various functional group interconversions.

Halogenation and Cross-Coupling Reactions

Halogenation: The introduction of additional halogen atoms onto the indole ring can provide handles for further synthetic manipulations. For instance, bromination of a related compound, 3-fluoro-2-methylaniline, is achieved using N-bromosuccinimide in acetonitrile (B52724) at low temperatures. google.com This suggests that similar electrophilic aromatic substitution reactions could be applied to the this compound core, likely at the more electron-rich positions.

Cross-Coupling Reactions: The halogenated derivatives of this compound are valuable substrates for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. researchgate.netnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, Suzuki-Miyaura coupling of a halogenated vinyl ether with an arylboronic acid proceeds in high yield in the presence of a palladium catalyst and a phosphine (B1218219) ligand. nih.gov Similarly, Sonogashira coupling of a halogenated alkene with an alkyne can be achieved using a palladium catalyst. nih.gov These methods provide access to a wide range of substituted indole derivatives with diverse functionalities.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Bromination | N-Bromosuccinimide, Acetonitrile, -10-10°C | Bromo-substituted indole | google.com |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Phosphine ligand | Aryl-substituted indole | nih.gov |

| Sonogashira Coupling | Alkyne, Pd catalyst | Alkynyl-substituted indole | nih.gov |

Oxidation and Reduction Pathways

Oxidation: The indole ring is susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. The electrochemical oxidation of simple indoles at a platinum anode has been studied, revealing that they undergo direct electron transfer at around +1V versus the standard hydrogen electrode. researchgate.net Chemical oxidation can also be employed. For instance, a manganese-containing artificial mini-enzyme has been shown to catalyze the selective oxidation of indole at the C3 position, leading to the formation of a 3-oxindole derivative. acs.org

Reduction: The reduction of the indole ring can also be achieved. For example, 5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be reduced to yield various reduced forms, although specific reagents and conditions are not detailed in the provided context. evitachem.com

Derivatization at Peripheral Positions

The peripheral positions of the indole core, such as the C2 and C3 positions, are also amenable to derivatization.

Formylation: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings, including indoles, typically at the C3 position. core.ac.uk However, this reaction may proceed in low yields for the formation of long acyl chain derivatives. core.ac.uk

Mannich Reaction: The Mannich reaction is another important C-C bond-forming reaction that introduces an aminomethyl group, usually at the C3 position of the indole. core.ac.uk A three-component, one-pot Mannich-type reaction of indoles with a heteroimine generated in situ has been catalyzed by indium triflate, affording secondary indolyl amines in excellent yields. core.ac.uk

| Reaction Type | Position of Derivatization | Reagents and Conditions | Product Type | Reference |

| Vilsmeier-Haack | C3 | - | Formyl-substituted indole | core.ac.uk |

| Mannich Reaction | C3 | Indium triflate, Heteroimine | Secondary indolyl amine | core.ac.uk |

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 5,7 Dimethyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 4-fluoro-5,7-dimethyl-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by advanced 2D techniques, would provide an unambiguous assignment of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons, and the methyl group protons.

The N-H proton (H1) typically appears as a broad singlet in the downfield region (δ 10.5-12.0 ppm) due to hydrogen bonding and quadrupole broadening from the nitrogen atom. The protons on the pyrrole (B145914) ring, H2 and H3, are expected to appear as a triplet and a doublet of doublets, respectively. The H6 proton on the benzene (B151609) ring is anticipated to be a doublet, coupled to the fluorine atom. The two methyl groups at positions 5 and 7 would each appear as singlets, though the C7-methyl group may show long-range coupling to the H6 proton. The coupling of protons to the fluorine atom (J-coupling) is a key diagnostic feature.

Illustrative ¹H NMR Data Table for this compound:

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| N-H (1) | 11.0 | br s | - |

| H-2 | 7.30 | t | J(H2,H3) ≈ 2.5, J(H2,H1) ≈ 2.5 |

| H-3 | 6.55 | dd | J(H3,H2) ≈ 2.5, J(H3,F4) ≈ 1.5 |

| H-6 | 6.80 | d | J(H6,F4) ≈ 9.0 |

| C5-CH₃ | 2.40 | s | - |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. In proton-decoupled ¹³C NMR spectra of fluorinated compounds, the signals for carbons are split by the fluorine atom, with the magnitude of the coupling constant (¹JCF, ²JCF, ³JCF, etc.) depending on the number of bonds separating the carbon and fluorine atoms. youtube.comacs.org These C-F couplings are crucial for assigning the carbon signals, especially for the fluorinated aromatic ring.

The carbon directly attached to fluorine (C4) will appear as a doublet with a very large coupling constant (¹JCF ≈ 240-250 Hz). chemicalbook.com Carbons two bonds away (C3, C5, C3a) will also show doublet splitting (²JCF ≈ 15-25 Hz), and those three bonds away (C6, C7a) will exhibit smaller couplings (³JCF ≈ 3-10 Hz). chemicalbook.com The signals for the two methyl carbons and the remaining indole carbons will also be present in their expected regions. Running a ¹³C spectrum with simultaneous proton and fluorine decoupling would result in all carbon signals appearing as singlets, which can help in identifying the number of unique carbons. rsc.org

Illustrative ¹³C NMR Data Table for this compound:

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹H Decoupled) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|---|

| C2 | 124.5 | d | ⁴J ≈ 3 |

| C3 | 102.0 | d | ²J ≈ 23 |

| C3a | 128.0 | d | ²J ≈ 15 |

| C4 | 158.0 | d | ¹J ≈ 245 |

| C5 | 120.0 | d | ²J ≈ 20 |

| C6 | 115.0 | d | ³J ≈ 9 |

| C7 | 125.0 | s | - |

| C7a | 135.0 | d | ³J ≈ 5 |

| C5-CH₃ | 21.0 | d | ³J ≈ 4 |

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom. rsc.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of its position on the electron-rich indole ring. In a proton-coupled ¹⁹F spectrum, this signal would be split into a complex multiplet due to couplings with nearby protons, most significantly H3 (⁴JHF) and H6 (³JHF). chemicalbook.com A proton-decoupled ¹⁹F spectrum would show a sharp singlet.

Illustrative ¹⁹F NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹H Coupled) |

|---|

To confirm the assignments from 1D NMR spectra, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, confirming the connectivity between H2 and H3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protonated carbons (C2, C3, C6, and the methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be essential for assigning the quaternary carbons (C3a, C4, C5, C7, C7a) by observing their correlations with nearby protons. For instance, the C4 carbon should show correlations to the C5-methyl protons and the H6 proton.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY experiment can detect through-space interactions, which would confirm the proximity of the fluorine atom at C4 to the C5-methyl group and the H3 proton. This is particularly useful for confirming regiochemistry.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₀FN), the exact mass can be calculated with high precision, which serves as a primary confirmation of the compound's identity.

Calculated Exact Mass for C₁₀H₁₀FN:

| Ion Formula | Calculated m/z |

|---|---|

| [M+H]⁺ (C₁₀H₁₁FN⁺) | 164.0870 |

The fragmentation pattern observed in the MS/MS spectrum provides further structural evidence. For indole derivatives, common fragmentation pathways include the loss of small neutral molecules. The expected fragmentation for this compound would likely involve:

Loss of a methyl radical (•CH₃): Formation of a stable ion by loss of one of the methyl groups.

Loss of HCN: A characteristic fragmentation of the indole ring, leading to a stable cyclopentadienyl-type cation.

Retro-Diels-Alder (RDA) type cleavage: While less common for the core indole, subsequent fragmentations might follow RDA-like pathways.

Analysis of these fragmentation pathways, combined with the accurate mass measurement of both the parent ion and its major fragments, provides definitive structural confirmation.

Infrared (IR) and UV-Visible Spectroscopy

Spectroscopic techniques are fundamental in determining the molecular structure and electronic properties of heterocyclic compounds. The introduction of substituents onto the indole ring induces distinct changes in its interaction with electromagnetic radiation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, causing molecular vibrations at specific frequencies corresponding to the molecule's functional groups. The analysis of this compound involves considering the characteristic vibrations of the indole core and the modifications introduced by the fluorine and dimethyl substituents.

The IR spectrum of the parent indole molecule provides a baseline, showing characteristic peaks for N-H stretching at 3406 cm⁻¹, symmetric and asymmetric C-H stretching around 3022-3049 cm⁻¹, and aromatic C=C ring stretching vibrations at 1616, 1577, 1508, and 1456 cm⁻¹ researchgate.net. For this compound, the following vibrational modes are anticipated:

N-H Stretch: A sharp to broad absorption band is expected in the region of 3400-3500 cm⁻¹, characteristic of the N-H bond in the pyrrole ring. Its position and shape can be influenced by hydrogen bonding in the solid state.

C-H Stretches: Aromatic C-H stretching from the indole ring will appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the two methyl groups at the C5 and C7 positions are expected in the 2850-3000 cm⁻¹ range.

C=C Aromatic Ring Stretches: Strong absorptions between 1450 cm⁻¹ and 1620 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the fused aromatic rings.

C-N Stretches: These vibrations typically occur in the 1200-1350 cm⁻¹ range.

C-F Stretch: The presence of the fluorine atom at the C4 position will introduce a strong, characteristic C-F stretching absorption. This bond typically absorbs in the 1000-1400 cm⁻¹ region, and its precise location can help confirm the fluorination of the benzene ring.

C-H Bends: Out-of-plane bending vibrations for aromatic C-H bonds are found in the 700-900 cm⁻¹ region, and their pattern can give clues about the substitution pattern on the benzene ring. In-plane bending vibrations occur between 1000 cm⁻¹ and 1300 cm⁻¹. Methyl group C-H bending modes are also expected near 1375 cm⁻¹ and 1450 cm⁻¹.

A summary of these predicted vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Reference for Prediction |

| Pyrrole N-H | Stretch | 3400 - 3500 | researchgate.net |

| Aromatic C-H | Stretch | ~3000 - 3100 | researchgate.net |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 | - |

| Aromatic C=C | Ring Stretch | 1450 - 1620 | researchgate.net |

| C-F | Stretch | 1000 - 1400 | nih.gov |

| Methyl C-H | Bend | ~1375, ~1450 | - |

| Aromatic C-H | Out-of-plane Bend | 700 - 900 | - |

UV-Visible spectroscopy provides insight into the electronic transitions within a molecule. The indole chromophore exhibits two primary low-energy π-π* transitions, designated as ¹Lₐ and ¹Lₑ, which are sensitive to substitution on the ring system thedelocalizedchemist.comrsc.org. The absorption spectrum of the parent indole in solution shows a structured band (¹Lₑ) around 270-290 nm and a stronger, less structured band (¹Lₐ) at shorter wavelengths (~220 nm) nih.govnih.gov.

Substituents alter the energies of these transitions by modifying the electron density of the chromophore:

Methyl Groups (C5, C7): As electron-donating groups (via hyperconjugation and weak inductive effect), the methyl groups at positions 5 and 7 are expected to cause a bathochromic (red) shift in the absorption maxima. Studies on methylated indoles show that such substitutions tend to affect the ¹Lₐ and ¹Lₑ states in a similar manner nih.gov.

Fluoro Group (C4): The fluorine atom has opposing electronic effects: it is strongly electron-withdrawing through the inductive effect (-I) but weakly electron-donating through resonance (+R). The net effect on the electronic spectrum depends on the position and the specific transition. Substitution on the benzenoid ring of indole can lift the near-degeneracy of the ¹Lₐ and ¹Lₑ transitions, often increasing the energy separation between them nih.gov. Research on 4-substituted indoles shows a correlation between the substituent's electronic properties and the absorption maximum rsc.org.

For this compound, the combination of electron-donating methyl groups and the electronically ambiguous fluorine atom will result in a unique UV-Vis spectrum. It is predicted that the electron-donating methyl groups will be the dominant influence, leading to a net bathochromic shift compared to 4-fluoroindole (B1304775), but the precise absorption maxima would require experimental measurement. The interplay of these groups affects the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption properties.

| Compound | λ_max (nm) | Solvent | Reference |

| Indole | ~270 | Cyclohexane | nih.govacs.org |

| Fused BN Indole II | 292 | - | nih.govacs.org |

| 4-Formylindole | ~310 | Ethanol | rsc.org |

| 4-Nitroindole | ~350 | Ethanol | rsc.org |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing data on bond lengths, bond angles, and the spatial arrangement of molecules.

While a crystal structure for this compound is not publicly documented, its solid-state conformation can be inferred from related structures. The indole ring system itself is inherently planar. Crystallographic studies of various indole derivatives confirm that this planarity is maintained unless severe steric hindrance is introduced nih.govnih.gov.

In a closely related compound, a boron-dipyrromethene (BODIPY) derivative containing a 5,7-dimethyl substituted ring fused to a fluorinated core, the fused-ring system is reported to be nearly planar researchgate.net. This suggests that the this compound molecule would also adopt a planar conformation. The primary conformational variables would be the rotational positions of the hydrogen atoms on the methyl groups.

The table below presents typical bond lengths and angles for the indole core, which are expected to be largely preserved in the target molecule. The C-F bond length is anticipated to be approximately 1.35 Å.

| Parameter Type | Atoms Involved | Typical Value | Reference for Analogs |

| Bond Length | N1-C2 | ~1.36 Å | psu.edu |

| Bond Length | C2-C3 | ~1.35 Å | psu.edu |

| Bond Length | C3a-C4 | ~1.45 Å | psu.edu |

| Bond Length | C-F | ~1.35 Å | researchgate.net |

| Bond Angle | C2-N1-C7a | ~108° | nih.gov |

| Bond Angle | C2-C3-C3a | ~110° | nih.gov |

| Dihedral Angle | Indole Rings | ~84.0° | nih.gov |

Note: Dihedral angle refers to the angle between two indole systems in a bis-indole derivative, indicating typical packing arrangements.

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by a network of non-covalent intermolecular interactions. For this compound, the following interactions are expected to be significant in directing its solid-state architecture:

N-H···π Interactions: A common and significant interaction in indole crystals, where the acidic N-H proton of one molecule interacts with the electron-rich π-system of an adjacent indole ring. This interaction is a major contributor to the lattice energy in many indole analogs nih.gov.

π-π Stacking: The planar indole rings are expected to stack upon one another, driven by van der Waals forces and electrostatic interactions between the aromatic systems. The stacking distance is typically in the range of 3.4-3.8 Å researchgate.net.

C-H···F Hydrogen Bonds: The presence of an organic fluorine atom allows for the formation of weak C-H···F hydrogen bonds, where a C-H bond (from a methyl group or the aromatic ring) acts as a hydrogen bond donor to the fluorine atom of a neighboring molecule. These interactions are increasingly recognized as important for crystal engineering researchgate.netrsc.orgresearchgate.net.

Conventional Hydrogen Bonds: If crystallized with a hydrogen-bond-accepting solvent, the N-H group could form strong N-H···O or N-H···N hydrogen bonds. In a pure crystal, N-H···F interactions are also a possibility, though less common than C-H···F.

Analysis of related crystal structures reveals that molecules often form dimers or chains through these interactions. For example, in the crystal structure of a fluorinated, dimethylated BODIPY derivative, molecules form tapes that are stacked and held together by C-H···F and π-π interactions researchgate.net. Similarly, many indole derivatives form inversion dimers linked by hydrogen bonds nih.gov. The interplay of these forces dictates the final crystal packing and resulting material properties.

| Interaction Type | Donor/Acceptor Groups | Significance in Crystal Packing | Reference for Analogs |

| N-H···π | N-H (donor) and Indole Ring (acceptor) | Major stabilizing force in indole crystals | nih.gov |

| π-π Stacking | Indole Ring and Indole Ring | Governs layered structures | researchgate.net |

| C-H···F Hydrogen Bond | Aromatic/Aliphatic C-H (donor) and Fluorine (acceptor) | Directional interaction guiding packing | researchgate.netrsc.orgresearchgate.net |

| N-H···O Hydrogen Bond | N-H (donor) and Carbonyl Oxygen (acceptor) | Forms strong dimers and chains | nih.gov |

Computational and Theoretical Investigations of 4 Fluoro 5,7 Dimethyl 1h Indole

Molecular Electrostatic Potential (MEP) Mapping

Visualization of Electrostatic Surface and Reactive Regions

The molecular electrostatic potential (MEP) surface is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. For indole (B1671886) and its derivatives, the MEP surface typically shows a region of negative potential (red) around the nitrogen atom of the pyrrole (B145914) ring, indicating its nucleophilic character. The benzene (B151609) portion of the molecule generally exhibits a less negative or even slightly positive potential (blue/green).

In the case of 4-fluoro-5,7-dimethyl-1H-indole , the introduction of a highly electronegative fluorine atom at the 4-position is expected to significantly alter the electrostatic potential. The fluorine atom would create a region of strong negative potential, while simultaneously withdrawing electron density from the benzene ring, making the aromatic system more electron-deficient. This electron-withdrawing effect could influence the C-H···F interactions, which are a form of weak hydrogen bonding. researchgate.net

The two methyl groups at the 5- and 7-positions, being electron-donating, would counteract the effect of the fluorine atom to some extent by increasing the electron density in the benzene ring. This interplay of electron-donating and electron-withdrawing groups would result in a complex MEP surface. The regions most susceptible to electrophilic attack would likely be the nitrogen atom and potentially the C3 position of the pyrrole ring, a common site of reactivity for indoles. Conversely, the area around the fluorine atom would be prone to interactions with electrophiles or could participate in halogen bonding. researchgate.net

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by molecular parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

For a molecule to exhibit significant NLO properties, it often requires a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, leading to intramolecular charge transfer. In This compound , the indole scaffold provides the π-conjugated system. The methyl groups act as weak electron donors, while the fluorine atom is an electron-withdrawing group. This donor-acceptor arrangement, although not as pronounced as in specifically designed NLO chromophores, could still lead to measurable NLO effects.

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to compute the NLO parameters. For instance, studies on other indole derivatives have shown that the magnitude of hyperpolarizability can be tuned by modifying the substituent groups. researchgate.net It is anticipated that DFT calculations on this compound would reveal a moderate first-order hyperpolarizability. The table below presents hypothetical NLO data based on typical values for similar organic molecules, which would require experimental or computational verification.

| Parameter | Hypothetical Value | Unit |

| Dipole Moment (μ) | ~2-4 | Debye |

| Mean Polarizability (α) | ~150-200 | a.u. |

| First Hyperpolarizability (β) | ~500-1000 | a.u. |

| Note: The values in this table are illustrative and not based on published experimental or computational data for this compound. |

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its relative stability. For indole derivatives, the primary conformational flexibility often arises from the rotation of substituents attached to the indole ring.

In This compound , the main body of the indole ring system is planar. The key conformational aspect to consider would be the rotational barrier of the methyl groups. While rotation around the C-C bond of the methyl groups is generally low, steric hindrance between the methyl group at the 7-position and the N-H group of the pyrrole ring could lead to a preferred orientation.

Computational methods can be used to map the potential energy surface as a function of the dihedral angles of the methyl groups. This would reveal the most stable conformations and the energy barriers between them. For N-substituted indoles, the rotation around the N-substituent bond can be a significant factor, but in the case of the unsubstituted 1H-indole, this is not a variable. rsc.org The planarity of the indole ring itself is generally maintained, though minor puckering can be influenced by crystal packing forces, as seen in studies of related compounds like 5,7-Dimethyl-1H-indole-2,3-dione. researchgate.netresearchgate.net

A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the methyl groups and calculating the energy at each step. The results would likely show shallow energy wells corresponding to staggered conformations of the methyl hydrogens relative to the indole ring.

Advanced Research Applications of 4 Fluoro 5,7 Dimethyl 1h Indole and Its Analogues Excluding Clinical Data

Exploration in Ligand Design and Receptor Interaction Studies

The unique electronic properties and conformational rigidity of the indole (B1671886) nucleus make it an attractive scaffold for designing ligands that can interact with a wide array of biological receptors. The introduction of fluorine and methyl groups can further modulate these interactions, leading to enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Studies on Indole Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For indole-based compounds, SAR studies often explore how different substituents at various positions on the indole ring affect their interaction with biological targets.

The presence of a fluorine atom, such as in 4-fluoro-5,7-dimethyl-1H-indole, is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can alter the electronic properties of the indole ring, influence pKa, and improve metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net For instance, in the development of G-protein coupled receptor 40 (GPR40) agonists, the indole propanoic acid moiety was used as a novel scaffold. SAR studies on these derivatives revealed that the indole N-H group plays a crucial role in receptor binding affinity, as N-methylation led to a significant loss of activity. nih.gov

Furthermore, in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, the position of a fluoro-group on a related indole-based scaffold significantly impacted inhibitory potential. A fluoro-group at the para-position of a phenyl ring attached to the core structure resulted in the most potent analogue, likely due to strong hydrogen bond interactions within the enzyme's active site. nih.gov This demonstrates that even subtle changes in the position of a fluorine atom can have profound effects on biological activity.

| Compound Analogue Type | Key SAR Finding | Implication for this compound Analogues |

| Indole Propanoic Acid | Indole N-H is crucial for GPR40 receptor binding. nih.gov | Modifications at the N1 position could significantly alter receptor affinity. |

| Bis-indole | Molecular shape and linkage position (6-6') are critical for HIV-1 gp41 inhibition. nih.gov | The dimethyl substitution pattern will influence the overall shape and potential for binding in constrained pockets. |

| Indole-based Thiadiazoles | The position of a fluoro-substituent dramatically affects cholinesterase inhibition. nih.gov | The 4-fluoro position is a key determinant of biological activity and selectivity. |

In vitro Mechanistic Studies on Biological Targets (e.g., enzyme inhibition, receptor binding)

In vitro mechanistic studies are essential for elucidating the specific molecular interactions between a compound and its biological target. For indole derivatives, these studies often involve enzyme inhibition assays and receptor binding assays to determine potency and selectivity.

Fluorinated compounds are known to be potent enzyme inhibitors, sometimes acting as mechanism-based inactivators or transition-state analogues. researchgate.net The introduction of fluorine can significantly enhance the binding affinity of a ligand to its target protein. researchgate.net Analogues of this compound are therefore of interest for their potential to inhibit various enzymes. For example, indole derivatives have been investigated as inhibitors of bacterial DNA gyrase and other enzymes implicated in cancer, such as receptor tyrosine kinases. researchgate.netmdpi.com Sunitinib, a well-known anticancer drug, features a fluoro-substituted indolin-2-one core and functions by inhibiting multiple receptor tyrosine kinases. nih.gov The design of novel 5-bromo-7-azaindolin-2-one derivatives, which are structurally related to sunitinib, has led to compounds with potent in vitro antitumor activity against various cancer cell lines, in some cases exceeding the potency of sunitinib. nih.gov

Mechanistic studies on indole prenyltransferases, a family of enzymes that attach prenyl groups to the indole core, have revealed that these enzymes can catalyze reactions at various positions on the indole ring. rsc.org While many of these reactions are thought to proceed via a direct electrophilic aromatic substitution, some may involve initial prenylation at the C3 position followed by rearrangement. rsc.org Understanding these mechanisms is crucial for the chemoenzymatic synthesis of complex indole alkaloids.

In the context of antiviral research, indole scaffolds are recognized for their potential to inhibit viral replication. nih.gov For instance, indole derivatives have been explored as inhibitors of the hepatitis C virus (HCV) and human immunodeficiency virus (HIV). nih.govfrontiersin.org The mechanism of action often involves binding to key viral proteins, thereby disrupting their function.

Rational Design of Indole-Based Scaffolds for Chemical Biology Probes

The inherent fluorescence of the indole nucleus makes it an excellent starting point for the rational design of chemical biology probes. These probes are valuable tools for visualizing and studying biological processes in real-time. The photophysical properties of indole-based fluorophores can be tuned by introducing various substituents.

A common design strategy for fluorescent probes is the donor-π-acceptor (D-π-A) concept. In this framework, the indole ring can act as the π-bridge, connecting an electron-donating group to an electron-accepting group. This arrangement often leads to compounds with interesting photophysical properties, such as large Stokes shifts and sensitivity to the local environment. For example, novel indole derivatives with different functional moieties substituted on a phenyl group have been designed as D-π-A compounds, exhibiting variable red-shifted emissions depending on the electronic nature of the substituent. nih.gov

Furthermore, indole-based fluorescent probes have been developed for sensing specific analytes, such as pH and metal ions. nih.govresearchgate.net The nitrogen atom in the indole ring can be protonated, leading to changes in the fluorescence properties, which can be exploited for pH sensing. nih.gov Similarly, the incorporation of chelating groups onto the indole scaffold allows for the selective detection of metal ions like copper (II). researchgate.net The synthesis of fluorescent nucleoside analogues incorporating an indole core demonstrates another application, aiming to create probes with superior photophysical properties for studying nucleic acids. nih.gov The substitution pattern of this compound, with its electron-withdrawing fluorine and electron-donating methyl groups, provides a basis for creating probes with tailored fluorescence characteristics.

Applications as Building Blocks in Complex Molecule Synthesis

The functionalized indole ring is a versatile starting material for the construction of more complex molecular architectures, including polycyclic heterocycles and medicinally relevant compounds.

Precursors for Polycyclic Heterocycles

The indole nucleus can be elaborated into a variety of fused ring systems. A notable example is the use of indole derivatives in photocatalytic intramolecular [2+2] cycloaddition reactions to form semi-saturated polycyclic heterocycles. acs.org This method allows for the late-stage saturation of indole-containing molecules, which can improve their three-dimensional character and, consequently, their pharmacological properties. acs.org The reaction proceeds via high-energy diradical intermediates and offers excellent stereoselectivity. acs.org The substituents on the indole ring, such as the fluoro and dimethyl groups in the title compound, would influence the reactivity and regioselectivity of such cycloadditions.

Indole alkaloids, a large and structurally diverse class of natural products, often feature complex polycyclic frameworks derived from an indole core. rsc.orgrsc.orgnih.govyoutube.com The synthesis of these intricate molecules frequently relies on the strategic functionalization and subsequent cyclization of simpler indole precursors. For instance, the Fischer indole synthesis and related reactions are cornerstone methods for constructing the indole nucleus within these complex targets. rsc.org

Advanced Intermediates in Medicinal Chemistry Research

Substituted indoles like this compound are valuable intermediates in the synthesis of pharmaceutical drug candidates. The presence of the fluorine atom and methyl groups provides handles for further chemical modification and can impart desirable properties to the final molecule. The synthesis of many indole-based drugs and clinical candidates involves the use of pre-functionalized indole building blocks. mdpi.comresearchgate.net

For example, the development of potent and selective kinase inhibitors often involves the use of substituted indole or azaindole cores. The synthesis of AZD3229, a potent pan-KIT mutant inhibitor for gastrointestinal stromal tumors, started from a quinazoline-based scaffold, but the broader field of kinase inhibitor discovery heavily utilizes a variety of heterocyclic cores, including indoles. nih.gov Similarly, the synthesis of famitinib, a multi-targeted receptor tyrosine kinase inhibitor, underscores the importance of indole derivatives in cancer drug discovery. mdpi.com

Development in Materials Science

The unique properties of fluorinated indole derivatives have positioned them as promising materials for various technological applications, particularly in the realm of organic electronics and photophysics.

Fluorinated indole derivatives are increasingly being explored for their potential as organic semiconductors. The introduction of fluorine, a highly electronegative atom, can significantly modulate the electronic properties of the indole ring system. This modification is a key strategy in the design of novel materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

The fluorination of the indole core generally leads to a lowering of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. This can facilitate electron injection and improve the ambient stability of the material by making it more resistant to oxidation. For instance, 4-fluoroindole (B1304775) has been identified as a valuable building block for the synthesis of materials used in OLEDs and dye-sensitized solar cells. researchgate.net The presence of methyl groups, as in this compound, can further tune the electronic properties and influence the solid-state packing of the molecules, which is a critical factor for efficient charge transport in organic semiconductors.

While specific charge mobility data for this compound is not available, studies on related indole-based materials demonstrate their potential. For example, new families of triindole-based organic π-type semiconductors have been developed that exhibit high charge carrier mobility. nih.gov These extended π-conjugated systems tend to form columnar stacks, which facilitates one-dimensional charge transport. It is plausible that this compound could be engineered into larger, more conjugated structures that could exhibit similar or enhanced semiconducting properties. The combination of fluorine's electron-withdrawing nature and the electron-donating character of the methyl groups could create a molecule with a tailored electronic profile suitable for specific semiconductor applications.

The fluorescence of the indole scaffold is highly sensitive to its substitution pattern, making fluorinated indoles interesting as chromophores and fluorescent probes. The introduction of fluorine and methyl groups can significantly alter the absorption and emission wavelengths, quantum yields, and Stokes shifts of these molecules.

Generally, the intrinsic fluorescence of indole itself is weak. However, derivatization can enhance its emissive properties. digitellinc.com The position of the substituent on the indole ring plays a crucial role in determining the photophysical outcome. For instance, a computational study on substituted indoles showed that groups on the benzene (B151609) ring have a pronounced effect on the electronic transitions. researchgate.net

In the case of this compound, the fluorine atom at the 4-position is expected to act as an electron-withdrawing group, while the methyl groups at the 5- and 7-positions are electron-donating. This push-pull-like substitution pattern can lead to interesting photophysical properties, including the potential for a large Stokes shift, which is desirable in applications such as bioimaging and fluorescent sensors to minimize self-quenching.

While specific photophysical data for this compound is not documented in the reviewed literature, data from analogous fluorinated indole derivatives can provide insight into the expected trends. The following table presents photophysical data for some substituted indole derivatives, illustrating the impact of various functional groups on their fluorescent properties.

| Compound | Substituents | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent | Reference |

|---|---|---|---|---|---|---|

| Indole-boron difluoride complex with -NO2 | 6-NO2, 3-phenyl, 2-pyridyl | ~369 | ~499 | - | Dichloromethane | digitellinc.com |

| Indole-boron difluoride complex with -CN | 6-CN, 3-phenyl, 2-pyridyl | - | - | 0.82 | Dichloromethane | digitellinc.com |

| Indole-boron difluoride complex with -OMe | 6-OMe, 3-phenyl, 2-pyridyl | ~453 | ~600 | - | Dichloromethane | digitellinc.com |

| Indole-boron difluoride complex with -NH2 | 6-NH2, 3-phenyl, 2-pyridyl | - | - | - | Dichloromethane | digitellinc.com |

This table presents data for indole-boron difluoride complexes with various substituents at the 6-position to illustrate the effect of electron-donating and electron-withdrawing groups on the photophysical properties of the indole chromophore. The exact values for this compound are not available in the literature and would require experimental determination.

The data illustrates that electron-withdrawing groups (like -NO2 and -CN) and electron-donating groups (like -OMe and -NH2) can significantly shift the absorption and emission wavelengths and affect the quantum yield. digitellinc.com The presence of both electron-withdrawing fluorine and electron-donating methyl groups in this compound suggests that it would likely exhibit unique photophysical properties, making it a candidate for further investigation as a novel fluorophore.

Future Research Directions and Unexplored Avenues for 4 Fluoro 5,7 Dimethyl 1h Indole

The unique substitution pattern of 4-fluoro-5,7-dimethyl-1H-indole, featuring a fluorine atom and two methyl groups on the benzene (B151609) ring, presents a scaffold with significant potential for further exploration in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine atom, combined with the electron-donating and steric effects of the methyl groups, creates a distinct electronic and steric environment that warrants dedicated investigation. The following sections outline key future research directions and unexplored avenues for this specific indole (B1671886) derivative.

Q & A

Q. What are the optimal synthetic routes and characterization techniques for 4-fluoro-5,7-dimethyl-1H-indole?

Methodological Answer: The synthesis of fluorinated indoles typically involves halogenation and alkylation steps. For example, fluorination can be achieved using POCl₃/DMF (Vilsmeier-Haack conditions) to introduce fluorine at specific positions, followed by alkylation with NaH and alkyl halides to add methyl groups . Key steps include:

Fluorination : React 4-fluoro-1H-indole with POCl₃ and DMF under controlled temperatures (0–5°C) to avoid over-halogenation.

Methylation : Use NaH as a base in DMF to facilitate alkylation with methyl iodide at positions 5 and 3.

Purification : Employ flash column chromatography (e.g., petroleum ether/ethyl acetate gradient) to isolate the product .

Characterization requires multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm regiochemistry. For instance, ¹⁹F NMR chemical shifts near -122 ppm (q, J = 5.27 Hz) indicate fluorine substitution at position 4, while methyl groups appear as singlets in ¹H NMR (δ ~2.3–2.5 ppm) . HR-ESI-MS provides molecular ion confirmation (e.g., m/z 272.0630 for [M-OH]⁺) .

Q. How do solvent systems and catalysts influence the yield of this compound?

Methodological Answer:

- Solvents : Polar aprotic solvents like DMF or PEG-400 enhance reaction rates by stabilizing intermediates. For example, CuI-catalyzed click reactions in DMF/PEG-400 mixtures achieve 22% yield for triazole-linked indoles .

- Catalysts : Cu(I) catalysts (e.g., CuI) are critical for azide-alkyne cycloadditions, while NaH is preferred for alkylation due to its strong base strength .

- Optimization : Screen solvent ratios (e.g., 70:30 ethyl acetate/hexane) and catalyst loadings (1.2 equiv. alkyl halide) to balance reactivity and side reactions .

Advanced Research Questions

Q. How can regioselective fluorination and methylation be achieved to avoid competing pathways?

Methodological Answer: Regioselectivity challenges arise due to the electron-rich indole ring. Strategies include:

Directed Metalation : Use directing groups (e.g., -CHO) to position fluorine at C4 via electrophilic substitution. Subsequent reduction (NaBH₄) removes the directing group .

Protection/Deprotection : Protect N-H with benzyl groups during methylation to prevent N-alkylation. For example, 3-chlorobenzylbromide in DMF with NaH selectively alkylates methyl groups at C5 and C7 .

Competing Pathways : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) to detect byproducts like di- or tri-fluorinated species .

Q. How do steric and electronic effects influence the ¹⁹F NMR chemical shifts of this compound?

Methodological Answer:

- Steric Effects : Adjacent methyl groups at C5/C7 deshield fluorine at C4, shifting ¹⁹F NMR signals upfield (e.g., δ = -122.62 ppm vs. -118 ppm in non-methylated analogs) .

- Electronic Effects : Electron-withdrawing fluorine increases ring electron deficiency, altering coupling constants (J = 5.27 Hz for ¹⁹F-¹H coupling) .

- Validation : Compare computed (DFT) and experimental shifts to resolve ambiguities .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., Flt3 kinase). Optimize ligand poses using force fields (AMBER) .

QSAR Modeling : Train models on indole derivatives with known IC₅₀ values (e.g., Flt3 inhibitors with IC₅₀ ~33 nM) to predict activity .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How should researchers address contradictions in reported biological activity data for fluorinated indoles?

Methodological Answer:

Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Contaminants like unreacted starting materials can skew bioassays .

Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays). Discrepancies may arise from varying assay protocols .

Meta-Analysis : Aggregate data from PubChem and DSSTox (e.g., DTXSID90646239) to identify trends or outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.